![molecular formula C17H13N3O3 B14254181 {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone CAS No. 401495-58-7](/img/structure/B14254181.png)
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves similar reaction conditions and reagents as those used in laboratory-scale synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like toluene, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can result in a wide range of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrophenyl and phenylmethanone groups can also contribute to the compound’s biological activity by interacting with different molecular targets. The exact mechanism of action depends on the specific biological context and the targets involved.
Comparación Con Compuestos Similares
Similar Compounds
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone: Characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and phenylmethanone groups, along with the imidazole ring, allows for a wide range of chemical reactions and potential biological activities.
Propiedades
Número CAS |
401495-58-7 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
[1-[(2-nitrophenyl)methyl]imidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-6-2-1-3-7-13)17-18-10-11-19(17)12-14-8-4-5-9-15(14)20(22)23/h1-11H,12H2 |
Clave InChI |
HMZPFSSCBMXWGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NC=CN2CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


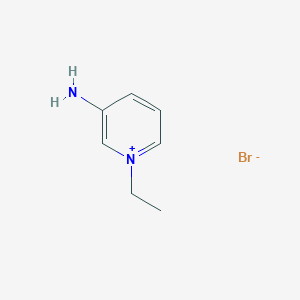
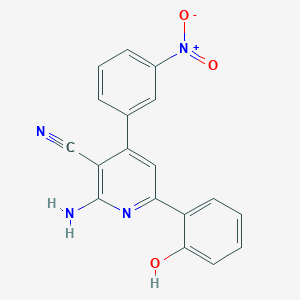

![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
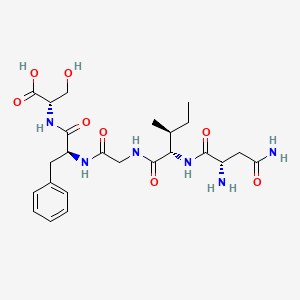


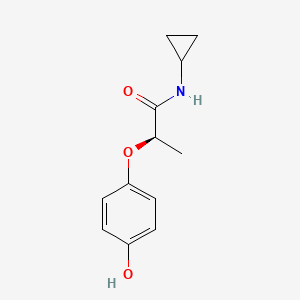
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
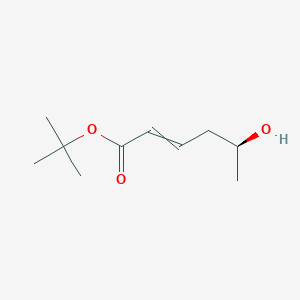
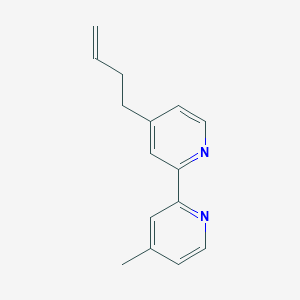
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
